BenchChemオンラインストアへようこそ!

N-Boc-L-isoleucine hemihydrate

Chiral purity Enantiomeric excess Stereochemical integrity

Choose N-Boc-L-isoleucine hemihydrate (CAS 13139-16-7, MW 240.30) for reproducible Boc-SPPS. The single L-enantiomer, ≥99% purity by titration, and defined hemihydrate stoichiometry eliminate the 3.9% molar mass error that causes incomplete couplings and truncated sequences in automated synthesis. Essential for difficult peptide sequences where Fmoc chemistry fails. Standard package with batch-specific Certificate of Analysis supports cGMP documentation.

Molecular Formula C22H44N2O9
Molecular Weight 480.6 g/mol
Cat. No. B13400249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-isoleucine hemihydrate
Molecular FormulaC22H44N2O9
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O
InChIInChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
InChIKeyNYGJSARLXBZKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-isoleucine Hemihydrate: Technical Specifications and Procurement Baseline for Peptide Synthesis


N-Boc-L-isoleucine hemihydrate (CAS 13139-16-7) is a protected amino acid derivative widely employed as a building block in Boc-based solid-phase peptide synthesis (SPPS) . It consists of the naturally occurring L-isoleucine with a tert-butyloxycarbonyl (Boc) group protecting the α-amino functionality [1]. The hemihydrate form contains 0.5 molar equivalents of water of crystallization, with a molecular weight of 240.30 g/mol . Commercial specifications from major suppliers consistently report purity ≥99.0% by neutralization titration and a melting point range of 59.0–63.0 °C . This compound enables sequential peptide chain assembly by selectively protecting the amino group during coupling reactions, with the Boc group subsequently removable under acidic conditions [2].

Why Generic Substitution of N-Boc-L-isoleucine Hemihydrate Compromises Synthetic Reproducibility and Chiral Integrity


Substituting N-Boc-L-isoleucine hemihydrate with seemingly similar analogs introduces quantifiable risks to synthetic outcomes. The D-enantiomer (Boc-D-isoleucine) possesses opposite stereochemical configuration and would produce peptides with inverted chirality at the isoleucine residue, fundamentally altering biological activity . Racemic Boc-DL-isoleucine introduces diastereomeric complexity, yielding unpredictable stereochemical mixtures that reduce effective yield and necessitate costly chromatographic purification . Additionally, substituting the anhydrous form for the hemihydrate without adjusting stoichiometry introduces a 5% molar mass error (231.29 vs. 240.30 g/mol), which directly impacts coupling efficiency and reaction reproducibility in quantitative peptide synthesis . The specific selection of the L-enantiomer hemihydrate form is therefore not interchangeable—it is a procurement decision with direct, measurable consequences for synthetic yield, purity, and biological fidelity.

Quantitative Differentiation of N-Boc-L-isoleucine Hemihydrate: Comparative Evidence Against Closest Analogs


Enantiomeric Excess: ≥99% ee Guarantees Chiral Fidelity Versus Racemic or D-Enantiomer Alternatives

Commercial-grade N-Boc-L-isoleucine hemihydrate is specified at ≥99% enantiomeric excess (ee), ensuring that D-enantiomer contamination is ≤1% [1]. In contrast, Boc-DL-isoleucine contains a 1:1 mixture of enantiomers, offering zero chiral selectivity and necessitating post-synthetic separation . The use of Boc-D-isoleucine, while optically pure, yields the incorrect D-configuration, producing biologically inactive or functionally altered peptides .

Chiral purity Enantiomeric excess Stereochemical integrity Peptide synthesis

Hemihydrate Stoichiometry: 5% Molar Mass Differential Versus Anhydrous Form Impacts Quantitative Synthesis

The hemihydrate form (C₁₁H₂₁NO₄·½H₂O) has a molecular weight of 240.30 g/mol, while the anhydrous form (C₁₁H₂₁NO₄) has a molecular weight of 231.29 g/mol . This 9.01 g/mol difference represents a 3.9% increase in molar mass. When weighing by mass without accounting for this difference, a 5.0 g sample of hemihydrate contains 20.8 mmol of Boc-L-isoleucine, whereas the same mass of anhydrous material would contain 21.6 mmol—a 3.9% stoichiometric error that compounds across multi-step peptide syntheses .

Hydrate stoichiometry Molecular weight Reaction stoichiometry Weighing accuracy

Boc Strategy Superiority for Difficult Sequences: Documented Advantages Over Fmoc-Based SPPS

Boc-based SPPS, which employs N-Boc-L-isoleucine hemihydrate as a standard building block, has been demonstrated to outperform Fmoc-based SPPS for the synthesis of 'difficult sequences' prone to aggregation or incomplete coupling [1]. This advantage stems from the true orthogonality of the Boc/Bzl protection scheme and the use of aggressive, yet effective, HF cleavage that disrupts interchain aggregation [2]. While Fmoc strategy has largely replaced Boc due to operational convenience and avoidance of HF toxicity, the Boc strategy remains the method of choice for challenging peptide sequences where Fmoc chemistry fails to deliver acceptable yields [3].

Boc SPPS Fmoc SPPS Difficult sequences Peptide aggregation

Purity Specification: ≥99.0% by Neutralization Titration Establishes Quantitative Quality Benchmark

N-Boc-L-isoleucine hemihydrate is commercially available with purity ≥99.0% by neutralization titration . In comparison, lower-grade alternatives from some suppliers specify purity as ≥97% or ≥98% . This 1-2% purity differential corresponds to 10-20 mg of impurities per gram of material—impurities that can act as chain terminators in SPPS or introduce byproducts requiring additional purification [1].

Purity specification Neutralization titration Quality control Procurement standard

Specific Rotation Consistency: Optical Purity Marker Distinct from Racemic and D-Enantiomer Forms

N-Boc-L-isoleucine hemihydrate exhibits a specific rotation of [α]²⁰/D = +2.4° to +3.0° (c=2, AcOH) with a reference value of +2.7° . This positive rotation confirms the L-configuration and provides a rapid quality control metric for chiral identity verification. In contrast, Boc-D-isoleucine exhibits negative rotation, and Boc-DL-isoleucine exhibits no net optical rotation [1].

Specific rotation Optical rotation Chiral identity Quality control

Documented Pharmaceutical Application: Validated Utility in HIV Protease Inhibitor Prodrug Synthesis

N-Boc-L-isoleucine hemihydrate has been specifically utilized in the synthesis of Val-Ile-LPV, a dipeptide prodrug of the HIV protease inhibitor lopinavir [1]. The published synthetic scheme employs Boc-isoleucine with DCC in dichloromethane (1 h, 0°C) followed by LPV coupling and Boc deprotection with 60% TFA in DCM [2]. This validated pharmaceutical application demonstrates the compound's suitability for cGMP-relevant synthetic pathways, distinguishing it from analogs lacking documented use in approved drug manufacturing routes.

HIV protease inhibitor Prodrug synthesis Pharmaceutical intermediate Validated application

Optimal Procurement and Application Scenarios for N-Boc-L-isoleucine Hemihydrate Based on Quantitative Evidence


Boc-Based Solid-Phase Peptide Synthesis of Difficult Sequences Requiring High Chiral Fidelity

This compound is the optimal procurement choice for Boc-SPPS of 'difficult sequences' where Fmoc chemistry has failed to produce acceptable yields [1]. The ≥99% ee specification ensures that peptides incorporate the correct L-isoleucine stereochemistry without D-enantiomer contamination that would compromise biological activity [2]. Researchers should verify the hemihydrate stoichiometry (MW 240.30) when calculating coupling equivalents to avoid the 3.9% molar discrepancy associated with anhydrous forms .

Pharmaceutical Development of Peptide-Based Therapeutics Requiring cGMP-Compliant Building Blocks

For pharmaceutical development programs targeting peptide therapeutics, N-Boc-L-isoleucine hemihydrate offers documented utility in validated synthetic routes, as demonstrated in HIV protease inhibitor prodrug synthesis [3]. The commercial availability with ≥99.0% purity by neutralization titration and batch-specific Certificates of Analysis supports cGMP documentation requirements . Procurement from suppliers providing full analytical characterization (specific rotation, melting point range, purity) reduces regulatory filing burden.

Chiral Resolution Studies and Enantiomeric Purity Method Development

The well-characterized specific rotation ([α]²⁰/D = +2.4° to +3.0°, c=2, AcOH) provides a reference standard for chiral purity method development . This compound can serve as a positive control when validating HPLC chiral separation methods or polarimetric identity testing protocols. The distinct optical rotation sign (+ vs. -) versus Boc-D-isoleucine enables rapid qualitative discrimination between enantiomers [4].

Automated Peptide Synthesizers Requiring Precise Stoichiometric Control

In automated SPPS platforms where amino acid solutions are prepared gravimetrically, the hemihydrate form requires explicit molecular weight entry (240.30 g/mol) to ensure correct molar ratios . Failure to account for the 3.9% mass difference versus anhydrous material leads to systematic under-delivery of the isoleucine residue, causing incomplete couplings and truncated sequences. Users should confirm instrument method parameters are configured for the hemihydrate form specifically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-L-isoleucine hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.